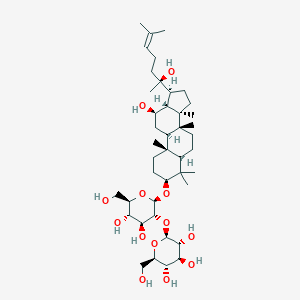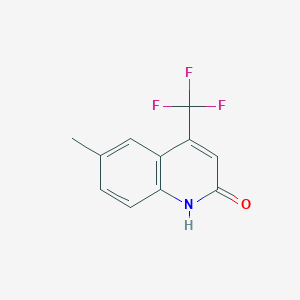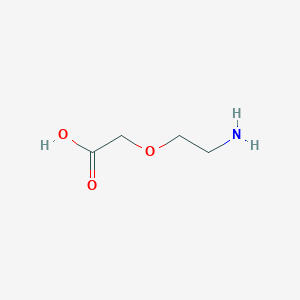![molecular formula C7H10N4 B168709 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) CAS No. 197355-52-5](/img/structure/B168709.png)
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused with a triazole ring, with an isopropyl group attached to the second position of the pyrazole ring. The fusion of these rings imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) derivatives are being investigated for their therapeutic potential. Their ability to inhibit specific enzymes or receptors makes them promising candidates for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects. The pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[1,5-b][1,2,4]triazole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2-Phenyl-1H-pyrazolo[1,5-b][1,2,4]triazole:
Uniqueness
The presence of the isopropyl group in 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) imparts unique steric and electronic properties that differentiate it from its analogs. This modification can enhance its reactivity, selectivity, and overall efficacy in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)7-9-6-3-4-8-11(6)10-7/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWSAHFHIJKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)







![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)



